N~1~,N~2~-Dihexadecylethanebis(thioamide)
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Overview
Description
N~1~,N~2~-Dihexadecylethanebis(thioamide) is a synthetic organic compound characterized by the presence of two hexadecyl groups attached to an ethanebis(thioamide) core. This compound belongs to the class of thioamides, which are known for their versatile reactivity and applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dihexadecylethanebis(thioamide) typically involves the reaction of hexadecylamine with ethanebis(thioamide) under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the thionation process. The reaction is usually carried out in an organic solvent such as ethanol or ethylene glycol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N1,N~2~-Dihexadecylethanebis(thioamide) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dihexadecylethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioamide groups under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~,N~2~-Dihexadecylethanebis(thioamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~2~-Dihexadecylethanebis(thioamide) involves its interaction with molecular targets through its thioamide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound’s ability to mimic amide bonds allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-Didodecylethanebis(thioamide): Similar structure but with shorter alkyl chains.
N~1~,N~2~-Dimethylethanebis(thioamide): Contains methyl groups instead of hexadecyl groups.
Thiourea Derivatives: Compounds with similar thioamide functionality but different substituents.
Uniqueness
N~1~,N~2~-Dihexadecylethanebis(thioamide) is unique due to its long hexadecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic properties .
Properties
CAS No. |
6343-36-8 |
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Molecular Formula |
C34H68N2S2 |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
N,N'-dihexadecylethanedithioamide |
InChI |
InChI=1S/C34H68N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(37)34(38)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
AGKRDQXALULJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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